1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-14-6-4-5-7-16(14)26-11-10-25(21(27)22(26)28)13-19-23-20(24-31-19)15-8-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCKHGWRBCLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps. One common method includes the formation of the 1,2,4-oxadiazole ring through the reaction of a hydrazide with an acyl chloride, followed by cyclization. The tetrahydropyrazine-2,3-dione core can be synthesized via a condensation reaction involving a diketone and an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound notable for its diverse applications in scientific research. Its unique molecular structure combines a tetrahydropyrazine core and an oxadiazole ring, which contribute to its potential in various fields such as medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural features may allow it to interact with specific molecular targets involved in tumor growth.
Biological Research
The biological implications of this compound extend to:
- Neuroprotection : Research suggests that the compound may have neuroprotective effects by modulating pathways involved in neurodegenerative diseases. It could potentially inhibit neuroinflammation and oxidative stress.
- Anti-inflammatory Effects : The interaction of this compound with inflammatory pathways suggests potential applications in treating conditions like arthritis or other inflammatory disorders.
Materials Science
In materials science:
- Polymer Chemistry : The unique structure of the compound allows it to be used as a building block in synthesizing novel polymers with specific properties. This can lead to advancements in creating materials with tailored functionalities for various industrial applications.
Case Studies
Several studies have documented the applications and effects of this compound:
- Anticancer Activity Study :
- Neuroprotective Effects :
- Synthesis of Novel Materials :
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities but differs in the presence of a triazole ring.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl): Contains a quinoline ring instead of a pyrazine-dione core.
Uniqueness
The uniqueness of 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione lies in its combination of the oxadiazole and tetrahydropyrazine-dione moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a tetrahydropyrazine moiety. The specific arrangement of these functional groups contributes to its biological properties.
Antimicrobial Activity
Studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research indicates that derivatives of oxadiazole can inhibit the growth of various bacterial strains. Notably, compounds with a similar structure demonstrated strong activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some oxadiazole derivatives have also been reported to possess antifungal properties against common pathogens such as Candida albicans .
Cytotoxicity
Cytotoxicity studies are critical in evaluating the potential of new compounds for therapeutic applications. In vitro studies have shown that:
- The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives demonstrated significant cytotoxic effects on L929 and A549 cells at specific concentrations .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the exact pathways involved.
Histone Deacetylase Inhibition
The compound's structural features suggest potential activity as a histone deacetylase (HDAC) inhibitor:
- Inhibition Studies : Research has indicated that oxadiazole derivatives can inhibit HDAC enzymes, which play a crucial role in gene regulation and cancer progression. The inhibition of HDACs can lead to increased acetylation of histones and consequently affect gene expression related to cell cycle regulation and apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds similar to the target compound showed significant inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies revealed strong binding affinities to key bacterial enzymes .
Study 2: Cytotoxic Effects
In another study focusing on cytotoxicity, researchers tested several oxadiazole derivatives on L929 and HepG2 cell lines. The results showed that certain compounds led to increased cell viability at lower concentrations while inducing cytotoxic effects at higher concentrations .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include cyclization of the oxadiazole ring using reagents like acetic anhydride or phosphorus oxychloride , followed by coupling reactions to introduce the dimethoxyphenyl and methylphenyl groups. Elevated temperatures (80–120°C) and controlled pH (acidic or basic conditions) are critical for optimizing yields . Solvents such as dimethylformamide (DMF) or ethanol are commonly used for intermediate purification .
Q. Which analytical techniques are most effective for characterizing purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the core structure and substituent positions . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% typically required for pharmacological studies) . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls and oxadiazole rings .
Q. What are the key structural features influencing reactivity and bioactivity?
The compound’s dihydropyrazine-dione core provides a rigid scaffold, while the 3,4-dimethoxyphenyl group enhances π-π stacking interactions with biological targets . The oxadiazole ring contributes to metabolic stability, and the methylphenyl substituent modulates lipophilicity, impacting membrane permeability .
Q. What are the common functional groups and their implications for modifications?
Key functional groups include the oxadiazole ring (electron-deficient, amenable to nucleophilic substitution), the dimethoxyphenyl moiety (redox-active), and the tetrahydropyrazine-dione (hydrogen-bond acceptor) . These allow for derivatization, such as alkylation at the oxadiazole methyl group or substitution at the phenyl rings .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR)?
Systematic SAR studies involve synthesizing analogs with modifications at the oxadiazole, dimethoxyphenyl, or methylphenyl groups. For example:
- Oxadiazole replacement : Substitute with thiadiazole or triazole to assess electronic effects on target binding .
- Methoxy group variation : Replace methoxy with ethoxy or halogens to study steric/electronic impacts .
Bioassays (e.g., enzyme inhibition or receptor-binding assays) quantify activity changes, while computational docking predicts binding modes .
Q. What methodologies are recommended for studying interactions with biological targets?
- In vitro assays : Use purified enzymes (e.g., kinases) or cell lines overexpressing target receptors to measure IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for protein targets .
- Fluorescence polarization : Monitor displacement of labeled ligands in competitive binding studies .
- Mutagenesis studies : Identify critical amino acid residues in target proteins through site-directed mutagenesis .
Q. How should discrepancies in synthesis protocols (e.g., reagent selection) be resolved?
Contradictory reports on reagent use (e.g., acetic anhydride vs. phosphorus oxychloride for oxadiazole formation ) require systematic comparison:
- Design of Experiments (DoE) : Vary reagents, temperatures, and solvents to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps .
- Scale-up trials : Assess reproducibility and impurity profiles at different scales (mg to gram quantities) .
Q. What strategies optimize yield and scalability in multi-step synthesis?
- Protecting groups : Temporarily shield reactive sites (e.g., amine groups) during coupling steps to prevent side reactions .
- Flow chemistry : Implement continuous-flow systems for exothermic or air-sensitive reactions to improve control .
- Catalytic methods : Use palladium or copper catalysts for efficient cross-coupling reactions .
Q. How can computational modeling predict pharmacological potential?
- Molecular Dynamics (MD) simulations : Study binding stability in target active sites over 100+ ns trajectories .
- Quantitative Structure-Activity Relationship (QSAR) models : Train models on analog datasets to predict bioactivity .
- ADMET prediction tools : Estimate absorption, metabolism, and toxicity profiles (e.g., using SwissADME) .
Q. How to address contradictory data on the compound’s mechanism of action?
Conflicting reports (e.g., enzyme inhibition vs. receptor antagonism ) require:
- Orthogonal validation : Confirm activity in cell-free vs. cell-based assays to rule out off-target effects.
- Proteomic profiling : Identify all interacting proteins via pull-down assays coupled with mass spectrometry .
- In vivo pharmacokinetic studies : Correlate plasma/tissue concentrations with observed effects in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
